PD-1-IN-17 TFA
Description
Overview of Immune Checkpoint Pathways in Biological Systems
The immune system is equipped with a sophisticated network of regulatory mechanisms, known as immune checkpoints, to maintain self-tolerance and modulate the duration and intensity of immune responses. acs.orgiiarjournals.org These pathways are crucial for preventing excessive inflammation and autoimmunity. google.com Immune checkpoints consist of both stimulatory and inhibitory pathways that fine-tune immune cell activity. medchemexpress.com Stimulatory checkpoints promote immune responses, while inhibitory checkpoints, upon engagement with their ligands, deliver signals that dampen immune cell activation. acs.orgmedchemexpress.com This delicate balance ensures that the immune system can effectively eliminate pathogens and malignant cells while protecting healthy tissues from damage. google.com However, some cancer cells exploit these inhibitory pathways to evade destruction by the immune system. iiarjournals.orgnih.gov
The Role of Programmed Death-1 (PD-1) and its Ligands (PD-L1/PD-L2) in Immune Regulation and Evasion
Programmed Death-1 (PD-1), also known as CD279, is a key inhibitory receptor and a member of the CD28 superfamily. google.comnih.gov It is primarily expressed on the surface of activated T cells, B cells, and other immune cells. nih.govnih.gov PD-1 has two known ligands: Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2). google.comnih.gov PD-L1 is expressed on a wide range of cells, including immune cells and various non-hematopoietic cells, and its expression can be upregulated in inflammatory conditions and within the tumor microenvironment. nih.gov PD-L2 expression is more restricted, typically found on antigen-presenting cells. nih.gov
The interaction between PD-1 and its ligands is a vital mechanism for maintaining peripheral tolerance and preventing autoimmunity. google.com When PD-L1 or PD-L2 on a cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell. google.com This signaling cascade, which involves the recruitment of phosphatases like SHP-2, ultimately suppresses T cell proliferation, cytokine production, and cytotoxic activity, leading to a state of T cell "exhaustion". nih.govgoogle.com Tumors can co-opt this natural regulatory mechanism by overexpressing PD-L1 on their surface, effectively engaging the PD-1 brake on tumor-infiltrating T cells and thus evading immune surveillance and destruction. google.comnih.gov
Significance of PD-1 Inhibition in Research and Therapeutic Development
The discovery of the PD-1 pathway's role in tumor immune evasion has revolutionized cancer therapy. nih.gov Blocking the interaction between PD-1 and its ligands can release the "brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and attack cancer cells. nih.gov This approach, known as immune checkpoint blockade, has led to the development of monoclonal antibodies that target either PD-1 or PD-L1. nih.gov These antibody-based drugs have demonstrated remarkable and durable clinical responses in a subset of patients across a wide variety of cancers. nih.gov The success of these therapies has validated the PD-1/PD-L1 axis as a critical therapeutic target and has spurred intense research into new ways to modulate this pathway for treating cancer and other conditions like chronic infections. google.comnih.gov
Contextualizing PD-1-IN-17 TFA within Small Molecule PD-1 Inhibitor Research
While monoclonal antibodies have been highly successful, they possess certain limitations, including high production costs and the need for intravenous administration. medchemexpress.com This has driven the search for small molecule inhibitors of the PD-1/PD-L1 pathway, which could offer advantages such as oral bioavailability and potentially different safety profiles. medchemexpress.com The development of these small molecules is an active area of research.
This compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) pathway. wipo.int It belongs to a class of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives developed as immunomodulators. google.comtestbook.com This compound emerged from research aimed at identifying non-peptidic small molecules capable of disrupting the PD-1 signaling pathway. google.com Specifically, PD-1-IN-17 is identified as "Compound 12" in patent WO2015033301A1. wipo.int The "TFA" designation in its name indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during the final steps of chemical synthesis, particularly in peptide and small molecule purification, where it serves to cleave the synthesized product from a solid support resin and acts as a counterion for purification via chromatography. acs.orgadvancedchemtech.com
Research findings from the patenting literature show that this class of compounds is designed to suppress the inhibitory signals induced by the PD-1 pathway. google.com Biological data for PD-1-IN-17 (Compound 12) demonstrates its activity as a PD-1 inhibitor, showing 92% inhibition of splenocyte proliferation at a concentration of 100 nM. wipo.int This positions this compound as a potent example of the ongoing effort to develop orally available, small molecule immunotherapies targeting this critical immune checkpoint.
Data Tables
Table 1: Chemical Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Class |
|---|---|---|---|
| PD-1-IN-17 | C21H17FN6O3S | 468.47 | 1,3,4-Thiadiazole Derivative |
Note: The molecular weight for PD-1-IN-17 is for the free base. The TFA salt form will have a higher molecular weight.
Table 2: Biological Activity of PD-1-IN-17
| Assay | Concentration | Result | Source |
|---|
Properties
Molecular Formula |
C15H23F3N6O9 |
|---|---|
Molecular Weight |
488.3772 |
IUPAC Name |
(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid |
InChI |
InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |
InChI Key |
PYCIDBUEUQEHMB-UGQQCFMUSA-N |
SMILES |
OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-1-IN-17; PD-1-IN17; PD-1-IN 17; CA-170; CA170; CA 170; AUPM170; AUPM-170; AUPM 170; PD-L1/PD-L2/VISTA antagonist. |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Pd 1 in 17 Tfa
Strategies for the Synthesis of PD-1-IN-17 TFA and Related Analogs
The synthesis of small molecule PD-1 inhibitors, including PD-1-IN-17, typically involves various chemical transformations and coupling reactions in solution phase. While the specific detailed synthetic route for PD-1-IN-17 is primarily found within its patent literature (WO2015033301A1), general strategies for synthesizing small molecule PD-1/PD-L1 inhibitors involve the construction of core scaffolds and subsequent functionalization.
Solid-Phase Peptide Synthesis (SPPS) Methodologies for PD-1-IN-17 Precursors
Solid-Phase Peptide Synthesis (SPPS) is a well-established technique primarily utilized for the synthesis of peptides. The general process involves attaching the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids to build the peptide chain. Deprotection steps are required to remove temporary protecting groups before the coupling of the next amino acid.
This compound is characterized as a small molecule inhibitor rather than a peptide. Therefore, SPPS methodologies are not directly applied for the synthesis of the complete PD-1-IN-17 structure itself. However, in the synthesis of certain complex small molecules, peptide fragments or amino acid derivatives might be used as building blocks, which could potentially be prepared using SPPS or related techniques. The available information does not explicitly detail the use of SPPS for synthesizing precursors specific to PD-1-IN-17.
Application of Trifluoroacetic Acid (TFA) in Cleavage and Deprotection Strategies
Trifluoroacetic acid (TFA) is a strong organic acid widely used in organic chemistry and particularly in peptide synthesis for cleavage and deprotection reactions. Its strong acidity is attributed to the electron-withdrawing effect of the three fluorine atoms on the methyl group, which stabilizes the carboxylate anion.
In peptide synthesis, TFA is commonly used to cleave the synthesized peptide chain from the solid resin support and to remove acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group and certain side-chain protecting groups. Cleavage cocktails typically consist of TFA in combination with scavengers like triisopropylsilane (B1312306) (TIS) and water, which are added to trap carbocations generated during the deprotection process and prevent side reactions.
For this compound, TFA plays a crucial role in its final form as a salt. The compound is isolated as a trifluoroacetate (B77799) salt, which is common for basic compounds purified by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) where TFA is often used as an ion-pairing agent in the mobile phase. The formation of the TFA salt can facilitate purification and isolation of the final product.
TFA is also used in the deprotection of various functional groups in small molecule synthesis. For instance, it can be used to remove Boc groups or other acid-sensitive protecting groups that might be employed during the multi-step synthesis of a small molecule like PD-1-IN-17 or its precursors.
Solution-Phase Synthetic Routes and Chemical Transformations
The synthesis of small molecule PD-1 inhibitors, including compounds structurally related to PD-1-IN-17, often involves convergent or linear solution-phase synthetic strategies. These routes typically involve the coupling of different molecular fragments to construct the final scaffold.
Common chemical transformations employed in the synthesis of such molecules can include:
Amidation reactions: Forming amide bonds to link carboxylic acid and amine moieties.
Coupling reactions: Such as Suzuki-Miyaura coupling, which are widely used for forming carbon-carbon bonds between aryl or vinyl halides/pseudohalides and organoboron compounds.
Reductions: For example, Borch reduction (reductive amination) to form secondary or tertiary amines.
Oxidations: To interconvert functional groups like alcohols and aldehydes.
Nucleophilic substitution reactions: To introduce various substituents.
The specific synthetic route for PD-1-IN-17 would involve a sequence of such reactions tailored to assemble its particular chemical structure (C16H24F3N7O8). While the detailed step-by-step synthesis is not publicly available outside of the patent, the general approach for small molecule inhibitors involves building the core heterocyclic and aliphatic structures and attaching the necessary functional groups. Palladium catalysis is frequently utilized in the synthesis of small molecule inhibitors, particularly in coupling reactions.
Development of Modified PD-1-IN-17 Scaffolds
The development of modified scaffolds based on lead compounds like PD-1-IN-17 is a crucial aspect of drug discovery. This involves designing and synthesizing analogs with improved properties, such as enhanced binding affinity, specificity, metabolic stability, or pharmacokinetic profiles.
Rational Design of Derivatives for Enhanced Properties
Rational design of derivatives involves using structural information of the lead compound and its interaction with the target (PD-1 or PD-L1) to guide modifications. Techniques such as X-ray crystallography and molecular docking studies can provide insights into the binding mode and key interactions, highlighting regions of the molecule that can be modified to improve binding affinity or introduce new interactions.
Modifications can include:
Substitution: Introducing different chemical groups (e.g., halogens, alkyl groups, polar groups) at various positions on the core scaffold to optimize interactions with the binding site.
Isosteric replacement: Replacing atoms or groups with others having similar size, shape, and electronic properties but potentially different metabolic stability or interaction profiles.
Scaffold hopping: Replacing the core ring system with a different but functionally equivalent scaffold.
Linker modifications: Altering the chemical linkers connecting different parts of the molecule to optimize flexibility and positioning within the binding site.
The goal is to enhance the desired biological activity while potentially reducing off-target effects and improving drug-like properties. Structure-activity relationship (SAR) studies, where the biological activity of a series of systematically modified compounds is evaluated, are fundamental to this process.
Stereochemical Considerations in PD-1-IN-17 Synthesis
Stereochemistry, the arrangement of atoms in space, is a critical factor in the activity and properties of many small molecules, particularly those that interact with biological targets like proteins. Chiral centers or other stereogenic elements in a molecule can lead to different stereoisomers (enantiomers or diastereomers) that may exhibit significant differences in binding affinity, efficacy, metabolism, and toxicity.
The chemical structure of PD-1-IN-17 (C16H24F3N7O8) contains chiral centers. The specific stereochemistry at these centers is crucial for its activity as a PD-1 inhibitor. The synthesis of PD-1-IN-17 and its derivatives must therefore control the formation of these stereocenters to obtain the desired, biologically active stereoisomer.
Stereoselective synthetic methods are employed to control the stereochemistry during bond formation. These can include:
Chiral starting materials: Using enantiomerically pure building blocks.
Asymmetric catalysis: Utilizing chiral catalysts to favor the formation of one stereoisomer over the other during a reaction.
Diastereoselective reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the formation of new ones, leading to a preference for a specific diastereomer.
Chiral resolution: Separating a mixture of stereoisomers (e.g., a racemate) into individual enantiomers using techniques like chiral chromatography or formation of diastereomeric salts.
Ensuring the correct stereochemistry during the synthesis of PD-1-IN-17 is essential to reproduce its biological activity and ensure consistency in research and potential development.
Molecular and Biochemical Characterization of Pd 1 in 17 Tfa
Mechanism of Action of PD-1-IN-17 TFA as a PD-1 Inhibitor
The proposed mechanism of action for this compound has been a subject of scientific debate. Initial reports suggested its role as a direct inhibitor of the PD-1/PD-L1 pathway, while subsequent studies have challenged this view.
Elucidation of Competitive Inhibition at the PD-1 Binding Site
Initial hypotheses, supported by its discovery context, positioned this compound as a competitive inhibitor at the PD-1 binding site. The compound was developed from research focused on 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives intended to inhibit the programmed cell death 1 (PD-1) signaling pathway. google.com However, a study by Musielak et al. using nuclear magnetic resonance (NMR) spectroscopy found no direct binding between this compound (referred to as CA-170) and human PD-L1. nih.gov This finding contradicts the classical competitive inhibition model at the PD-1/PD-L1 interface for this compound.
Disruption of PD-1/PD-L1 and PD-1/PD-L2 Interactions
The ability of this compound to disrupt the interaction between PD-1 and its ligands, PD-L1 and PD-L2, is a pivotal point of contention. The patent for this compound, WO2015033301A1, discloses it as an agent capable of inhibiting the immunosuppressive signals induced by the PD-1, PD-L1, or PD-L2 axis. google.com Research by the discovering entity also reported that the compound, as CA-170, can rescue the proliferation and effector functions of T cells that are inhibited by PD-L1 and PD-L2. medchemexpress.com
Conversely, the study by Musielak and colleagues demonstrated that in a Homogeneous Time Resolved Fluorescence (HTRF) assay, this compound was unable to effectively dissociate the pre-formed PD-1/PD-L1 complex, with an estimated IC50 value greater than 5-10 mM, indicating very low potency in disrupting this interaction. nih.gov Furthermore, in a cell-based assay designed to mimic the in vivo environment, this compound failed to restore the activation of Jurkat T cells that were suppressed by the PD-1/PD-L1 checkpoint. nih.gov
It has also been reported that this compound (CA-170) is an inhibitor of V-domain Ig suppressor of T-cell activation (VISTA), another negative checkpoint regulator. curis.comrsc.org This suggests that the observed immunological effects might be mediated through VISTA rather than, or in addition to, the PD-1 pathway.
Impact on Downstream Signaling Pathways (e.g., TCR Signaling, T-cell Activation)
Despite the debate on its direct binding target, studies have shown that this compound can influence downstream signaling pathways related to T-cell activation. The compound was found to inhibit the proliferation of splenocytes by 92% at a concentration of 100 nM, as stated in its initial disclosure. nih.gov
Further research demonstrated that CA-170 can induce the proliferation of T lymphocytes and enhance the production of interferon-gamma (IFN-γ), a key cytokine indicating T-cell activation, in ex vivo preclinical models where T cells were suppressed by PD-L1 or VISTA. curis.com The engagement of the T-cell receptor (TCR) is a critical step for T-cell activation, leading to downstream signaling cascades that include the activation of transcription factors like NFAT. nih.govnih.gov By potentially alleviating the inhibitory signals from PD-1 or VISTA, this compound may allow for more robust TCR-mediated signaling and subsequent T-cell activation.
Binding Kinetics and Affinity Studies of this compound
The biophysical characterization of this compound's interaction with its proposed targets has been limited and has produced conflicting data.
Determination of Binding Affinities (IC50, Kd) to PD-1 and its Ligands
Specific binding affinity values such as IC50 and the dissociation constant (Kd) for this compound with PD-1, PD-L1, or PD-L2 are not consistently reported across the literature.
A study utilizing an HTRF assay to measure the disruption of the PD-1/PD-L1 interaction reported an estimated IC50 value for this compound (CA-170) that was exceptionally high, exceeding 5-10 mM. nih.gov This suggests a very weak or non-existent inhibitory effect on this protein-protein interaction. For comparison, known small-molecule inhibitors of PD-L1, such as BMS-1166, show potent activity in similar assays. nih.gov
Table 1: Reported IC50 Values for PD-1/PD-L1 Interaction Disruption
| Compound | Assay | Reported IC50 | Source |
| This compound (CA-170) | HTRF | > 5-10 mM | Musielak et al., 2019 nih.gov |
| BMS-1166 | HTRF | 7.7 ± 0.01 nM | Musielak et al., 2019 nih.gov |
| Peptide-57 | HTRF | 45.4 ± 0.001 nM | Musielak et al., 2019 nih.gov |
Biophysical Characterization of this compound:Protein Interactions (e.g., SPR, ITC)
Detailed biophysical characterization using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound is largely absent from the public domain. These methods are standard for quantifying binding kinetics (kon and koff) and thermodynamics, which are crucial for understanding drug-target interactions. nih.gov
The research by Musielak et al. employed NMR spectroscopy, another powerful biophysical technique, to investigate the binding of this compound to human PD-L1. nih.gov Their findings indicated no observable binding interaction between the compound and the protein, which aligns with the very high IC50 value from their HTRF assay. nih.gov
Due to the lack of available data from SPR or ITC studies specifically for this compound, a comprehensive table of its binding kinetics cannot be provided at this time. The existing evidence from NMR and HTRF assays suggests a lack of direct, high-affinity binding to PD-L1. nih.gov
Structural Analysis of this compound and its Target Complexes
Crystallographic and NMR Studies of this compound Bound to PD-1
No specific crystallographic or NMR data for this compound bound to the PD-1 receptor were identified in the public domain. Structural studies of the PD-1 receptor itself have revealed a typical immunoglobulin superfamily topology. nih.gov These studies are crucial for understanding the binding mechanisms of its ligands, such as PD-L1 and PD-L2, and have guided the development of therapeutic monoclonal antibodies. nih.govnih.gov The binding of these antibodies to the front β-sheet of PD-1 effectively blocks the interaction with PD-L1. nih.gov However, without specific experimental data for this compound, any description of its binding mode would be speculative.
Conformational Analysis of this compound in Solution and Bound States
Information regarding the specific conformational analysis of this compound in either a solution or a PD-1-bound state is not available in the reviewed scientific literature. Conformational analysis is a critical aspect of understanding a molecule's biological activity, as the three-dimensional shape of a compound dictates its interaction with its target protein. Molecular dynamics simulations have been employed to study the conformational changes in the PD-1 protein upon ligand binding, highlighting the flexibility of certain loop regions which can adopt different conformations. nih.govnih.gov The "TFA" designation in the compound's name indicates that it is likely a trifluoroacetic acid salt. The presence of the TFA counter-ion can influence the compound's solubility and stability in solution but does not provide insight into the conformational dynamics of the active parent molecule.
Preclinical Pharmacological Evaluation of Pd 1 in 17 Tfa
In Vitro Immunological Assays
Assessment of Splenocyte Proliferation Inhibition by PD-1-IN-17 TFA
This compound has been identified as a potent inhibitor of programmed cell death-1 (PD-1). medchemexpress.comdcchemicals.comglpbio.com Preclinical evaluations have demonstrated its capacity to modulate immune responses, a key aspect of which is its effect on splenocyte proliferation. In in vitro assays, this compound has shown significant inhibitory effects on the proliferation of splenocytes. medchemexpress.comdcchemicals.comglpbio.com
Specifically, at a concentration of 100 nM, this compound was found to inhibit splenocyte proliferation by 92%. medchemexpress.comdcchemicals.comglpbio.commedchemexpress.commedchemexpress.com This potent inhibition underscores the compound's activity at the cellular level and its potential to influence immune cell expansion. This compound is also known by other names, including CA-170 and AUPM170. dcchemicals.commedkoo.com
| Compound | Concentration | Inhibition of Splenocyte Proliferation | Source |
|---|---|---|---|
| This compound | 100 nM | 92% | medchemexpress.comdcchemicals.comglpbio.commedchemexpress.commedchemexpress.com |
Effects on T-cell Activation, Proliferation, and Cytokine Production (e.g., IFN-γ, IL-2)
The engagement of PD-1 by its ligands, PD-L1 and PD-L2, is a well-established mechanism for negatively regulating T-cell responses. frontiersin.orgjci.orgnih.gov This interaction leads to the inhibition of T-cell receptor (TCR) signaling, which in turn abrogates cytokine production and causes cell cycle arrest. oncotarget.com Research on PD-1 inhibitors, a class to which this compound belongs, indicates that blocking this pathway can enhance T-cell functions. oncotarget.com
Functionally, the blockade of PD-1 signaling has been shown to increase the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). nih.gov For instance, studies have shown that PD-1 ligation significantly decreases IL-2 production, and this inhibition can be reversed by blocking the PD-1 pathway. nih.gov In mixed lymphocyte reaction assays, some PD-L1 inhibitors have demonstrated a dose-dependent increase in IFN-γ secretion. dcchemicals.com Similarly, PD-1 inhibition has been observed to reverse the suppression of IFN-γ and IL-2 mRNA levels and their subsequent secretion. nih.gov
While direct data on this compound's specific effects on IFN-γ and IL-2 production are not detailed in the provided results, the general mechanism of PD-1 inhibitors strongly suggests it would promote the production of these pro-inflammatory cytokines by alleviating the inhibitory signals of the PD-1 pathway. medkoo.comjci.orgnih.gov This leads to enhanced T-cell proliferation and activation against target cells, such as tumor cells. medkoo.com
Modulation of Immune Cell Subpopulations and Phenotypes
The PD-1 pathway plays a crucial role in regulating various immune cell subpopulations. PD-1 is expressed on activated T cells, B cells, natural killer (NK) cells, and even some dendritic cells (DCs). nih.govnih.gov Its expression can be induced by T-cell receptor (TCR) engagement and potentiated by cytokines like IL-2, IL-7, IL-15, and IL-21. nih.gov
PD-1 signaling is known to influence the differentiation and function of T-cell subsets. For example, it can promote the differentiation of CD4+ T cells into regulatory T cells (Tregs), which have suppressive functions. genecards.org It also plays a role in the regulation of Th17 cell differentiation. nih.gov Studies have shown that PD-1 can be expressed in various leukocyte subpopulations, with high frequencies in eosinophils and T cells. frontiersin.org
The blockade of the PD-1/PD-L1 pathway can, therefore, alter the balance and activation state of these immune cell populations. By inhibiting the suppressive signals, PD-1 inhibitors can lead to an increase in activated T-cell populations. researchgate.net For instance, anti-PD-L1 antibodies have been shown to enhance T-cell priming and increase the presence of CXCR3+ activated T-cells in lymph nodes. researchgate.net While specific data on how this compound modulates various immune cell phenotypes is not available in the provided search results, its function as a PD-1 inhibitor suggests it would lead to a more activated immune cell profile, potentially reducing the proportion or suppressive function of Tregs and enhancing the activity of effector T cells.
Studies in Co-culture Systems of Immune Cells and Tumor Cells
Co-culture systems are instrumental in elucidating the interactions between immune cells and tumor cells. The PD-1/PD-L1 pathway is a key mechanism of immune evasion used by cancer cells. frontiersin.org Tumor cells often upregulate PD-L1, which interacts with PD-1 on T-cells, leading to T-cell inactivation and allowing the tumor to escape immune destruction. acs.orgoncotarget.com
Studies using co-culture models have demonstrated that blocking the PD-1/PD-L1 interaction can restore T-cell function and induce anti-tumor immune activity. For example, in co-cultures of PD-L1 expressing cancer cells and peripheral blood mononuclear cells, a PD-L1 inhibitor was shown to enhance the antitumor immune activity of the immune cells, leading to increased interferon-γ release and apoptosis of the cancer cells. dcchemicals.com
Furthermore, co-culture experiments have revealed that the interaction between PD-1 and PD-L1 can also confer chemoresistance to tumor cells. oncotarget.com This resistance can be prevented by blocking either PD-1 or PD-L1. oncotarget.com While specific studies detailing the use of this compound in co-culture systems were not found, its role as a PD-1 inhibitor implies that it would disrupt the immunosuppressive tumor microenvironment and enhance the ability of immune cells to target and eliminate tumor cells in such a setting. medkoo.commdpi.com
In Vivo Efficacy Studies in Preclinical Disease Models
Evaluation of Anti-tumor Activity in Syngeneic and Humanized Mouse Models
The anti-tumor activity of PD-1 pathway inhibitors has been extensively evaluated in various preclinical mouse models, which are crucial for translating findings to clinical applications. nih.gov Syngeneic mouse models, which utilize immunocompetent mice bearing tumors from the same genetic background, are invaluable for studying the efficacy of immunotherapies like PD-1 inhibitors. criver.comnih.gov Humanized mouse models, which are immunodeficient mice engrafted with human immune systems, allow for the evaluation of therapeutics targeting human-specific molecules. nih.govcriver.combiorxiv.org
Studies in syngeneic models have consistently shown that blockade of the PD-1/PD-L1 pathway can lead to significant tumor growth inhibition. nih.govnih.govresearchgate.net The efficacy of anti-PD-1 treatment is often dependent on the presence of CD8+ T-cells. nih.govresearchgate.net For example, a novel PD-1/PD-L1 inhibiting small compound, SCL-1, demonstrated potent antitumor effects in multiple syngeneic mouse tumor models, and this activity was dependent on CD8+ T-cell infiltration and PD-L1 expression on tumors. nih.gov
In humanized mouse models, therapeutics targeting human PD-1 have also shown significant anti-tumor activity. criver.combiorxiv.org For instance, pembrolizumab, a human-specific anti-PD-1 antibody, showed significant tumor growth inhibition in humanized PD-1 knock-in mice bearing colorectal or glioblastoma tumors. criver.com While direct in vivo efficacy data for this compound in these models is not detailed in the provided search results, its classification as a PD-1 inhibitor suggests it would exhibit anti-tumor activity by reactivating T-cell function against tumors. medchemexpress.com
| Model Type | Key Findings for PD-1/PD-L1 Inhibitors | Source |
|---|---|---|
| Syngeneic Mouse Models | Significant tumor growth inhibition, often dependent on CD8+ T-cells. | nih.govnih.govresearchgate.net |
| Humanized Mouse Models | Anti-tumor activity demonstrated with human-specific PD-1 inhibitors. | criver.combiorxiv.org |
Assessment of Immune Cell Infiltration and Microenvironment Remodeling in Tumor Models
PD-1-IN-17, also known as CA-170, is an orally available small molecule inhibitor that targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA). medkoo.com Its mechanism of action involves blocking the signaling mediated by these proteins, which in turn abrogates the suppression of T-lymphocyte immune responses. medkoo.com Preclinical studies have focused on how this compound remodels the tumor microenvironment (TME) by altering the composition and activation state of infiltrating immune cells.
In murine tumor models, treatment with CA-170 has been shown to significantly alter the immune landscape within tumors. Research using flow cytometry and single-cell RNA sequencing revealed that the administration of CA-170 leads to an increase in the infiltration of CD8+ T cells, which are critical for anti-tumor immunity. medkoo.com Concurrently, the compound was observed to decrease the presence of immunosuppressive cell populations, specifically myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells, within the tumor. medkoo.com This shift in the balance of effector T cells to immunosuppressive cells is a key indicator of a remodeled, less immunosuppressive TME. The antitumor effects of related compounds from the same patent series have also been shown to be dependent on CD8+ T cell infiltration and the expression of PD-L1 within the tumor. iiarjournals.org
The table below summarizes the observed effects of PD-1-IN-17 (CA-170) on the tumor immune microenvironment based on preclinical research.
| Cell Type | Effect of PD-1-IN-17 (CA-170) | Functional Implication |
| CD8+ T Cells | Increased infiltration and enhanced effector functions. medkoo.com | Promotes direct killing of tumor cells. |
| Regulatory T (Treg) Cells | Decreased infiltration. medkoo.com | Reduces immune suppression within the TME. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased infiltration. medkoo.com | Alleviates a major source of immune suppression. |
Studies on Systemic Immunomodulatory Effects in Murine Models
In preclinical assays, this compound was shown to inhibit 92% of splenocyte proliferation at a concentration of 100 nM. medchemexpress.commedchemexpress.com This potent activity highlights its capacity to modulate T-cell function on a systemic level. By targeting PD-L1, PD-L2, and VISTA, CA-170 enhances the proliferation and activation of cytotoxic T-cells and increases their production of crucial cytokines. medkoo.com These activated T-cells can then circulate and mount a response against tumors throughout the body.
The systemic immunomodulatory properties are summarized below.
| Parameter | Effect of PD-1-IN-17 (CA-170) | Implication |
| Splenocyte Proliferation | 92% inhibition at 100 nM. medchemexpress.commedchemexpress.com | Potent systemic immune modulation. |
| Cytotoxic T-Cell Activity | Enhanced proliferation and activation. medkoo.com | Increased capacity for a systemic anti-tumor response. |
| Cytokine Production | Increased production by T-cells. medkoo.com | Augmentation of immune signaling and effector functions. |
Investigation of this compound in Models of Autoimmune Diseases (if applicable to PD-1 agonism/antagonism research)
While there are no specific published studies investigating this compound directly in models of autoimmune diseases, its function as a PD-1 pathway antagonist makes this a relevant area of investigation. Research into the effects of PD-1 pathway blockade is crucial for understanding the full spectrum of its immunomodulatory activity. The development of autoimmune-like symptoms is a known class effect of immune checkpoint inhibitors. amegroups.cnamegroups.org Conversely, molecules that activate (agonize) the PD-1 pathway are being explored as potential treatments for autoimmune disorders, further highlighting the pathway's central role in maintaining self-tolerance. nih.gov
Structure Activity Relationship Sar and Lead Optimization of Pd 1 in 17 Tfa
Identification of Key Pharmacophoric Elements in PD-1-IN-17 TFA
The chemical structure of PD-1-IN-17 is (((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine. bocsci.com Analysis of this structure, in the context of other known small-molecule PD-1/PD-L1 inhibitors, allows for the identification of several key pharmacophoric elements that are likely crucial for its biological activity.
The 1,3,4-Oxadiazole (B1194373) Ring: This heterocyclic core is a common scaffold in medicinal chemistry and likely serves as a central organizing element for the other functional groups, orienting them for optimal interaction with the target protein.
The (1S,2R)-1-amino-2-hydroxypropyl Group: This side chain contains a primary amine and a hydroxyl group with specific stereochemistry. These are potent hydrogen bond donors and acceptors, suggesting they form critical interactions with amino acid residues in the binding pocket of PD-1 or an interacting partner.
The (S)-4-amino-4-oxobutyl Group: This element features a primary amide and a defined stereocenter, likely contributing to the molecule's binding affinity and specificity through hydrogen bonding and defined spatial arrangement.
The L-serine Moiety: This amino acid component introduces additional hydrogen bonding opportunities through its hydroxyl and carboxylic acid groups, as well as a urea-like linkage that can form extensive hydrogen bond networks. The carboxylic acid can also engage in ionic interactions.
These elements collectively create a molecule with multiple points for specific interactions, a hallmark of a targeted inhibitor. The trifluoroacetic acid (TFA) salt form is a result of the purification process and helps to ensure the solubility and stability of the compound for experimental use. glpbio.com
Systematic Chemical Modifications and Analog Synthesis for SAR Profiling
To optimize the potency and properties of a lead compound like PD-1-IN-17, medicinal chemists typically embark on a systematic campaign of chemical modifications and analog synthesis. This process helps to build a detailed structure-activity relationship (SAR) profile.
Each pharmacophoric element of PD-1-IN-17 would be systematically modified to probe its contribution to binding and inhibitory activity.
Modifications to the Amino and Hydroxyl Groups: The necessity of the primary amine and hydroxyl group on the hydroxypropyl side chain would be tested by their removal, replacement with other functional groups (e.g., a methyl ether for the hydroxyl), or alteration of their stereochemistry. These changes would reveal the precise nature of their interactions within the binding site.
Alterations of the L-serine Moiety: The L-serine could be replaced with other natural or unnatural amino acids to explore the impact of different side chains on activity. For example, replacing serine with alanine (B10760859) would test the importance of the hydroxyl group, while replacement with aspartic acid would probe the effect of a longer acidic side chain.
Modification of the Amide Group: The primary amide on the oxobutyl group could be converted to a secondary or tertiary amide to investigate the role of its hydrogen bond donating capacity.
The following table illustrates hypothetical SAR data for modifications to a key functional group, based on common findings in small-molecule inhibitor development.
| Compound ID | Modification from PD-1-IN-17 Structure | Relative Potency | Rationale for Change |
| PD-1-IN-17 | - | 1x | Baseline compound |
| Analog 1 | Removal of hydroxyl on hydroxypropyl group | 0.2x | Test importance of H-bond donation |
| Analog 2 | Inversion of stereocenter at hydroxyl group | 0.5x | Probe stereochemical sensitivity |
| Analog 3 | Replacement of L-serine with D-serine | 0.1x | Assess importance of stereochemistry |
| Analog 4 | Replacement of primary amide with dimethylamide | 0.3x | Evaluate role of H-bond donation |
This table is illustrative and does not represent actual experimental data for PD-1-IN-17.
Scaffold hopping involves replacing the central molecular framework (the 1,3,4-oxadiazole ring in this case) with a different, structurally distinct scaffold that maintains a similar spatial arrangement of the key pharmacophoric groups. This can lead to novel intellectual property and improved physicochemical properties. For instance, the oxadiazole could be replaced with other five-membered heterocycles like a triazole or an isoxazole.
Bioisosteric replacement is a more conservative strategy where a functional group is replaced with another group that has similar physical or chemical properties. For example, the carboxylic acid of the serine moiety could be replaced with a tetrazole, another acidic group with a different spatial and electronic profile. Similarly, the amide could be replaced by a sulfonamide. These changes can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. Several studies on other small-molecule PD-1/PD-L1 inhibitors have successfully employed rigid scaffolds like indane to improve potency.
Computational Chemistry Approaches in Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery for accelerating lead optimization.
Molecular docking would be the first step to visualize the likely binding mode of PD-1-IN-17 within the PD-1 protein. This technique predicts the preferred orientation and conformation of the inhibitor in the binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. glpbio.com
Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted binding pose over time. MD simulations provide a more dynamic picture, showing how the inhibitor and protein move and adapt to each other, and can help to identify key water molecules that may mediate interactions. medkoo.com These simulations can also be used to calculate the binding free energy, providing a theoretical measure of the inhibitor's affinity for the target. bocsci.com
As SAR data from synthesized analogs becomes available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activity. medkoo.com For example, a QSAR model could be built to predict the inhibitory potency of new, unsynthesized analogs of PD-1-IN-17 based on descriptors such as their molecular weight, lipophilicity (logP), and various electronic and steric parameters. This allows for the prioritization of which analogs to synthesize next, saving time and resources.
The table below provides an example of the type of data used to build a QSAR model for a series of hypothetical PD-1-IN-17 analogs.
| Compound ID | logP | Molecular Weight | Hydrogen Bond Donors | IC50 (nM) |
| PD-1-IN-17 | 1.2 | 374.35 | 5 | 15 |
| Analog 5 | 1.8 | 388.38 | 4 | 30 |
| Analog 6 | 0.9 | 390.35 | 6 | 10 |
| Analog 7 | 2.5 | 402.41 | 4 | 55 |
This table is illustrative, using hypothetical data to demonstrate the parameters often used in QSAR modeling. IC50 values are not actual experimental data for PD-1-IN-17.
Through the iterative application of chemical synthesis, biological testing, and computational modeling, a lead compound like PD-1-IN-17 can be optimized to yield a clinical candidate with improved efficacy, selectivity, and drug-like properties.
Comparative Analysis with Other Small Molecule PD-1/PD-L1 Inhibitors
The development of small-molecule inhibitors targeting the PD-1/PD-L1 axis has produced several distinct chemical scaffolds with varying mechanisms and potencies. A comparative analysis places this compound within this competitive field. Unlike PD-1-IN-17, which is described as a PD-1 inhibitor, many other prominent small molecules target its ligand, PD-L1. sci-hub.se
These inhibitors often work by binding to a pocket at the interface of two PD-L1 monomers, inducing dimerization and preventing PD-L1 from binding to PD-1. nih.govmdpi.com This mechanism is a key characteristic of compounds developed by Bristol-Myers Squibb (BMS).
A comparative study of three potent small-molecule PD-L1 inhibitors—Incyte-001, Incyte-011, and BMS-1001—revealed significant differences in their biological activities. nih.govmdpi.com In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, BMS-1001 demonstrated the highest binding affinity for PD-L1 with an IC50 of 0.9 nM. nih.govmdpi.com Incyte-011, a C2 symmetric dimer, was found to be more than twice as potent (IC50 = 5.293 nM) as its asymmetric monomer counterpart, Incyte-001 (IC50 = 11 nM). google.comnih.govmdpi.com This highlights the importance of symmetric architecture for potency in certain scaffolds. google.com
Functionally, only Incyte-011 was observed to increase the production of Interferon-gamma (IFN-γ), a key cytokine indicating T-cell activation. nih.govmdpi.com In contrast, another small molecule, CA-170, which targets both PD-L1 and VISTA, did not show significant activity in a similar T-cell reporter assay. google.com This suggests that simply binding to PD-L1 does not guarantee functional restoration of T-cell activity.
The following table provides a comparative overview of key small-molecule PD-1/PD-L1 inhibitors.
| Compound Name | Target | IC50 Value (nM) | Key Research Findings |
| This compound | PD-1 | Not Reported | Inhibits 92% of splenocyte proliferation at 100 nM. sci-hub.se |
| BMS-1001 | PD-L1 | 0.9 | High binding affinity; induces PD-L1 dimerization. nih.govmdpi.com |
| BMS-1166 | PD-L1 | 7 | Potently disrupts PD-1:PD-L1 interaction but shows low activity in reporter assays. google.com |
| Incyte-011 | PD-L1 | 5.293 | Dimeric structure enhances potency; increases IFN-γ production. nih.govmdpi.com |
| Incyte-001 | PD-L1 | 11 | Monomer molecule with lower potency than its dimeric form. nih.govmdpi.com |
| CA-170 | PD-L1, VISTA | Not Reported | Orally available agent in clinical trials; low activity in some functional assays. google.comresearchgate.net |
| Compound 17 | PD-L1 | Not Reported | A bifunctional inhibitor that promotes PD-L1 dimerization, internalization, and degradation. ppm.edu.pl |
This comparative data illustrates the diverse strategies employed to inhibit the PD-1/PD-L1 pathway. While compounds like BMS-1001 and Incyte-011 show high potency in binding assays, their functional outcomes can differ. nih.govmdpi.com Furthermore, novel mechanisms, such as the induction of PD-L1 degradation by "Compound 17," represent a new frontier in the development of these inhibitors. ppm.edu.pl this compound, as a direct PD-1 inhibitor, offers a different therapeutic approach compared to the more common PD-L1 targeted agents, though a more detailed public data set is needed for a complete comparison of its functional efficacy.
Therapeutic and Research Tool Implications of Pd 1 in 17 Tfa
PD-1-IN-17 TFA as a Chemical Probe for PD-1 Pathway Research
Chemical probes are essential tools in biological research, enabling the investigation of specific protein functions and signaling pathways. This compound serves as a chemical probe for studying the PD-1 pathway due to its inhibitory effect on PD-1. nih.govgoogle.commdpi.comgoogleapis.comwindows.net
Utility in Unraveling Complex Immunological Mechanisms
The reported data indicates that this compound inhibits 92% of splenocyte proliferation at a concentration of 100 nM. nih.govgoogle.commdpi.comgoogleapis.comwindows.net
| Compound | Target | Effect on Splenocyte Proliferation | Concentration | Inhibition Percentage |
| This compound | PD-1 | Inhibition | 100 nM | 92% |
This demonstrates its potency in modulating immune cell function in vitro, making it a useful tool for dissecting the intricate signaling cascades downstream of PD-1 engagement.
Application in High-Throughput Screening Assays for Novel Targets
High-throughput screening (HTS) is a widely used method in drug discovery and biological research to rapidly test large libraries of compounds for a specific biological activity. nih.govgoogle.com Compound libraries enriched with protein-protein interaction (PPI) inhibitors, including those targeting the PD-1/PD-L1 interaction, are valuable resources for HTS. nih.govgoogle.com this compound, being a PD-1 inhibitor and part of such research compound collections, can be utilized in HTS assays aimed at identifying novel targets or pathways that modulate PD-1 signaling or are affected by its inhibition. nih.govgoogle.com Its inclusion in these libraries suggests its suitability for rapid screening formats, contributing to the identification of new molecular entities or biological processes relevant to immune modulation and disease states where the PD-1 pathway is implicated.
Potential as a Research Lead Compound for Drug Discovery
Compounds that demonstrate promising biological activity in initial research stages, such as this compound's inhibition of PD-1 and splenocyte proliferation, can serve as research lead compounds for further drug discovery and development efforts. nih.govgoogle.comgoogleapis.com
Considerations for Oral Bioavailability and In Vivo Stability in Preclinical Development
For a research lead compound to progress towards becoming a therapeutic agent, particularly for systemic administration, its pharmacokinetic properties, including oral bioavailability and in vivo stability, are critical considerations during preclinical development. Oral bioavailability refers to the proportion of an administered dose of a drug that reaches the systemic circulation. In vivo stability relates to the compound's resistance to degradation by metabolic enzymes or other biological processes within the body. While this compound has shown activity in in vitro assays nih.govgoogle.commdpi.comgoogleapis.comwindows.net, specific data regarding its oral bioavailability and in vivo stability are not detailed in the available information. Preclinical studies would be necessary to evaluate these properties, which are crucial for determining appropriate formulations, routes of administration, and dosing regimens for any potential in vivo research or therapeutic application. The absence of reported clinical development for this compound windows.net suggests that such detailed pharmacokinetic profiling may be part of ongoing or future preclinical investigations if it is pursued as a therapeutic lead.
Exploration of Combination Strategies with Other Immunomodulatory Agents in Research Models
Immunomodulatory agents, including checkpoint inhibitors targeting PD-1/PD-L1, are increasingly being explored in combination therapies to enhance therapeutic outcomes in various diseases, particularly cancer. google.com Research models are essential for evaluating the potential synergistic effects of combining different agents that target distinct or complementary pathways. Given that this compound is a PD-1 inhibitor, it holds potential for investigation in combination strategies with other immunomodulatory agents within research models. nih.govgoogle.com This could involve combining this compound with inhibitors of other immune checkpoints, co-stimulatory molecules, or agents that modulate the tumor microenvironment or enhance anti-tumor immunity through different mechanisms. While specific research findings on combination strategies explicitly involving this compound were not found in the immediate search results, its classification as a PD-1 inhibitor and its availability as a research tool nih.govgoogle.com make it a candidate for such exploratory studies in relevant in vitro and in vivo research models. These studies would aim to determine if combining this compound with other agents leads to improved or broader immune activation compared to using either agent alone.
Future Directions in Pd 1 in 17 Tfa Research
Development of Next-Generation PD-1-IN-17 TFA Analogs with Improved Potency and Selectivity
The foundational work detailed in patent WO2015033301A1 provides a clear roadmap for the development of next-generation analogs. The patent discloses a broad library of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, including this compound (referred to as Compound 12), and evaluates their ability to modulate immune responses. google.commedchemexpress.commedchemexpress.com For instance, this compound was shown to inhibit splenocyte proliferation by 92% at a concentration of 100 nM. medchemexpress.commedchemexpress.com
Future research will focus on systematic structure-activity relationship (SAR) studies to optimize this scaffold. The initial patent explored variations at different positions of the core heterocyclic ring, providing a basis for further rational design. google.com By synthesizing and screening new analogs, researchers can aim to:
Enhance Potency: The development of compounds with lower IC50 values for PD-1/PD-L1 inhibition is a primary goal. This involves modifying substituent groups to improve binding affinity and cellular activity. The design of peptides that mimic optimized, high-affinity versions of PD-1 has proven to be a successful strategy for generating potent inhibitors, a concept that can be applied to small molecule design. uq.edu.au
Improve Selectivity: While targeting the PD-1 pathway is key, ensuring selectivity over other immune checkpoints and cellular targets is crucial. Future analogs will be screened against a panel of related receptors to identify compounds with the most specific activity, thereby minimizing potential off-target effects.
Optimize Pharmacokinetics: The development of small molecules offers the advantage of oral bioavailability. nih.govnih.gov Continued chemical modification will aim to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to more favorable dosing regimens and sustained therapeutic exposure.
Subsequent patents from the same inventors, such as those exploring 1,2,4-oxadiazole (B8745197) derivatives, indicate an ongoing effort to explore diverse heterocyclic scaffolds to identify novel immunomodulators with superior properties. nih.gov
| Compound Name | Core Structure | Reported Activity/Significance | Source |
|---|---|---|---|
| This compound | 1,3,4-Oxadiazole | Inhibits 92% splenocyte proliferation at 100 nM. | medchemexpress.commedchemexpress.com |
| BMS-1166 | Biphenyl | Small molecule PD-L1 inhibitor, restores T-cell activity. | nih.gov |
| CA-170 | Not specified | Orally available dual-targeting inhibitor of PD-L1 and VISTA. | drugdiscoverychemistry.com |
| Raltegravir | 1,3,4-Oxadiazole | Marketed antiretroviral drug containing the oxadiazole core. | mdpi.com |
Investigation of this compound Beyond its Primary PD-1 Inhibitory Function
The conventional understanding of the PD-1 pathway involves the suppression of T-cell activity through the interaction of PD-1 on immune cells with its ligand, PD-L1, on tumor cells. abcam.com However, emerging research highlights non-canonical, or tumor-intrinsic, functions of these proteins that are independent of their role in adaptive immune resistance. A significant future direction for this compound research is to explore its effects on these alternative pathways.
Recent studies have shown that intracellular PD-L1 can play a role in regulating the DNA Damage Response (DDR). bmj.comresearchgate.net Mechanistically, PD-L1 can form a complex with the checkpoint kinase Chk2, protecting it from polyubiquitination and degradation. bmj.com This stabilization of Chk2 enhances DNA repair in tumor cells, potentially contributing to resistance against DNA-damaging therapies. bmj.comresearchgate.net
Future investigations should address whether small-molecule inhibitors like this compound, unlike large antibody therapies, can penetrate the cell membrane and disrupt these intracellular, non-canonical PD-L1 functions. If this compound or its analogs can modulate tumor-intrinsic PD-L1 signaling, it could lead to novel therapeutic strategies, such as:
Sensitizing Tumors to Therapy: By disrupting PD-L1's role in DNA repair, these small molecules could make cancer cells more vulnerable to chemotherapy or radiation.
Overcoming Treatment Resistance: Targeting non-canonical PD-L1 signals may offer a way to treat tumors that are resistant to conventional checkpoint blockade. researchgate.net
Immune-Independent Anti-Tumor Effects: The ability to modulate tumor-intrinsic pathways like autophagy and mTOR signaling, which have also been linked to non-canonical PD-1/PD-L1 functions, could provide direct anti-proliferative effects. researchgate.netbmj.com
Integration of this compound Research with Systems Biology and Immunogenomics Approaches
To fully understand the therapeutic potential and mechanism of action of this compound, its investigation must be integrated with high-throughput systems biology and immunogenomics. These approaches are essential for moving beyond a single-target view to a holistic understanding of a drug's impact on the complex tumor microenvironment. frontiersin.org The National Institutes of Health (NIH) has actively promoted this integrated approach for the discovery of novel small molecule immunomodulators. nih.govarizona.edu
Future research integrating these technologies would involve:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in immune and cancer cells following treatment with this compound can reveal the full spectrum of modulated cellular pathways. This can confirm on-target activity and uncover unexpected off-target effects or novel mechanisms. frontiersin.org
Metabolomics: Assessing the metabolic shifts within the tumor microenvironment, such as changes in tryptophan or glucose metabolism, can provide insights into how the compound alters the immunosuppressive milieu.
Immunogenomics: Techniques like single-cell RNA sequencing and T-cell receptor (TCR) sequencing can be used to characterize the diversity and clonality of the immune cell infiltrate in tumors treated with this compound. This would provide a detailed picture of the quality of the anti-tumor immune response generated.
These systems-level datasets can be used to build network models of the drug's interactions, identify predictive biomarkers for patient response, and rationally design combination therapies. drugdiscoverychemistry.comfrontiersin.org
Advancements in Synthetic Methodologies for this compound and Related Modulators
The chemical scaffold of this compound is a 1,3,4-oxadiazole. google.com The original synthesis described in the patent provides a viable route, but future development will benefit from more advanced and efficient synthetic methodologies. The field of heterocyclic chemistry has seen significant progress in the synthesis of oxadiazoles, which can be applied to the production of this compound and a diverse library of its analogs. nih.govresearchgate.net
Key areas for advancement include:
Novel Cyclization Methods: Traditional methods for forming the 1,3,4-oxadiazole ring often require harsh dehydrating agents like phosphorus oxychloride (POCl3). mdpi.com More recent research highlights the use of alternative reagents like tosyl chloride or greener, microwave-assisted, solvent-free conditions that can improve yields and simplify purification. mdpi.comresearchgate.netijper.org
One-Pot Reactions: The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly increase efficiency and reduce waste. Such methods have been successfully developed for synthesizing substituted 1,3,4-oxadiazoles from various starting materials. ijper.org
Use of Trifluoroacetic Acid (TFA): TFA is a common reagent used for the cleavage of protecting groups, such as the Boc group, in multi-step organic syntheses, including those for peptide and heterocyclic compounds. mdpi.comnih.gov Optimizing the use of TFA and other reagents in the synthetic pathway is crucial for maximizing yield and purity.
Q & A
Q. What are the primary mechanisms through which PD-1-IN-17 TFA inhibits PD-1/PD-L1 signaling?
this compound disrupts PD-1/PD-L1 interactions via three hypothesized mechanisms:
- Competitive inhibition : Direct binding to PD-1 receptors, blocking PD-L1 docking .
- Spatial hindrance : Formation of a three-dimensional structure that physically obstructs PD-1/PD-L1 interaction .
- Conformational modulation : Alteration of PD-1 receptor conformation to reduce PD-L1 affinity . Methodological recommendation: Validate mechanisms using surface plasmon resonance (SPR) for binding kinetics and flow cytometry to assess T-cell reactivation in co-culture models with PD-L1-expressing cancer cells.
Q. How should researchers design in vitro experiments to evaluate this compound’s binding affinity and specificity?
- Step 1 : Use recombinant PD-1 protein in SPR assays to quantify binding kinetics (association/dissociation rates) .
- Step 2 : Perform competitive ELISA with PD-L1 to confirm inhibition efficacy .
- Step 3 : Validate specificity via cross-reactivity screens against unrelated receptors (e.g., CTLA-4) . Data presentation: Tabulate results in a comparative format (Table 1), including negative controls and statistical significance (p-values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across preclinical cancer models?
Contradictions may arise from variables such as tumor microenvironment heterogeneity or dosing regimens.
- Approach 1 : Conduct meta-analysis of existing studies, categorizing results by model type (e.g., syngeneic vs. xenograft), dosing schedule, and immune cell infiltration levels .
- Approach 2 : Design a harmonized in vivo study using standardized PD-1/PD-L1 expression thresholds and immune-monitoring protocols (e.g., flow cytometry for CD8+ T-cell activation) . Example table:
| Study | Model Type | Efficacy (Tumor Reduction) | Key Variables |
|---|---|---|---|
| A | Melanoma | 60% | High PD-L1 |
| B | NSCLC | 30% | Low CD8+ |
Q. What structural biology techniques are recommended to characterize this compound’s interaction with PD-1 at the molecular level?
- X-ray crystallography : Resolve the PD-1/PD-1-IN-17 TFA complex structure to identify binding epitopes .
- Cryo-EM : Use for dynamic interaction analysis in near-native conditions .
- Molecular dynamics simulations : Predict stability of the inhibitor-receptor complex under physiological conditions . Reporting standards: Include Ramachandran plots for structural validation and PDB accession numbers for public data deposition .
Q. How should researchers optimize combination therapies involving this compound and other immunomodulators?
- Screening framework : Use factorial experimental designs to test this compound with CTLA-4 inhibitors or IL-15 agonists .
- Endpoint selection : Prioritize synergistic metrics (e.g., tumor-infiltrating lymphocyte density over tumor volume alone) .
- Safety profiling : Monitor cytokine release syndrome (CRS) risks via multiplex cytokine assays .
Methodological Guidelines for Data Presentation
- Tables : Label columns clearly (e.g., "IC50 Values" ± SD) and use footnotes for abbreviations .
- Figures : Ensure axis labels (e.g., "PD-1 Binding Affinity (nM)") and legends differentiate experimental groups .
- Supplementary Data : Provide raw SPR sensorgrams or RNA-seq datasets in FASTA/CSV formats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
